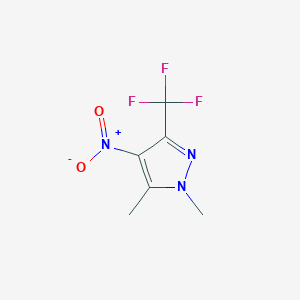

1,5-Dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,5-Dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,3,3-trifluoro-1-nitropropene with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of robust catalysts and optimized reaction conditions ensures high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

1,5-Dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base or catalyst are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,5-Dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole has been investigated for its potential therapeutic effects. Its structural characteristics allow it to interact with biological targets effectively.

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have demonstrated its efficacy against drug-resistant bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

- Anti-inflammatory Properties : The compound has also been studied for its anti-inflammatory effects. In vitro and in vivo models indicate that it can reduce inflammation markers, making it a candidate for treating inflammatory diseases .

Agrochemical Applications

The trifluoromethyl group in the compound enhances its lipophilicity and biological activity, making it valuable in agrochemical formulations.

- Herbicidal Activity : Several studies have reported that this compound exhibits herbicidal properties, effectively controlling weed species in agricultural settings. Its mechanism involves inhibiting specific enzymatic pathways crucial for plant growth .

- Pesticide Development : The compound's unique structure allows it to act as a scaffold for designing new pesticides with improved efficacy and reduced environmental impact. Research indicates that modifications to its structure can lead to enhanced activity against pests while minimizing toxicity to non-target organisms .

Material Science

In material science, this compound is explored for its potential use in developing advanced materials.

- Polymer Chemistry : The compound can be utilized in synthesizing polymers with specific properties such as increased thermal stability and resistance to solvents. Its incorporation into polymer matrices has shown promising results in enhancing material performance .

- Nanotechnology : Recent studies have investigated the use of this pyrazole derivative in nanotechnology applications, particularly in the development of nanocomposites with unique electronic properties. These materials could have implications in electronics and photonics .

Data Tables

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized several derivatives of this compound and tested their activity against MRSA (Methicillin-resistant Staphylococcus aureus). The most potent derivative showed a minimum inhibitory concentration (MIC) significantly lower than existing antibiotics, suggesting a promising avenue for new drug development.

Case Study 2: Herbicidal Activity

A field trial conducted by agricultural scientists evaluated the herbicidal effectiveness of the compound on common weed species in corn fields. Results indicated that application of the compound at specified concentrations led to over 80% weed control compared to untreated plots, demonstrating its potential as a viable herbicide.

Mecanismo De Acción

The mechanism of action of 1,5-Dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

3-(Trifluoromethyl)pyrazole: Shares the trifluoromethyl group but lacks the nitro and dimethyl substitutions.

1-Methyl-3-(trifluoromethyl)pyrazole: Similar structure but with different substitution patterns.

4-Nitro-3-(trifluoromethyl)pyrazole: Lacks the dimethyl groups but contains the nitro and trifluoromethyl groups.

Uniqueness

1,5-Dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

1,5-Dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (CAS No. 14531-55-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C6H6F3N3O2, with a molecular weight of 195.14 g/mol. Its structure includes a pyrazole ring substituted with a nitro group and a trifluoromethyl group, contributing to its unique properties.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The compound has been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MDA-MB-231 (Breast) | 10.5 | Significant antiproliferative |

| HepG2 (Liver) | 12.0 | Moderate cytotoxicity |

| A549 (Lung) | 9.0 | Strong growth inhibition |

The compound demonstrated significant antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), indicating its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits notable anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 76 | 85 |

| 25 | 82 | 90 |

These results suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been investigated. Studies indicate that this compound exhibits activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| Pseudomonas aeruginosa | 64 |

The presence of specific functional groups in the pyrazole structure enhances its antimicrobial properties, making it a candidate for further development .

Case Studies

A recent case study evaluated the in vivo effects of this compound in tumor-bearing mice. The study reported:

- Tumor Size Reduction : Mice treated with the compound showed a significant reduction in tumor size compared to the control group.

- Survival Rate : The survival rate increased by approximately 30% in treated mice over a period of four weeks.

These findings underscore the compound's potential as an effective anticancer agent .

Propiedades

IUPAC Name |

1,5-dimethyl-4-nitro-3-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3O2/c1-3-4(12(13)14)5(6(7,8)9)10-11(3)2/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXFUWUMWQEJFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.